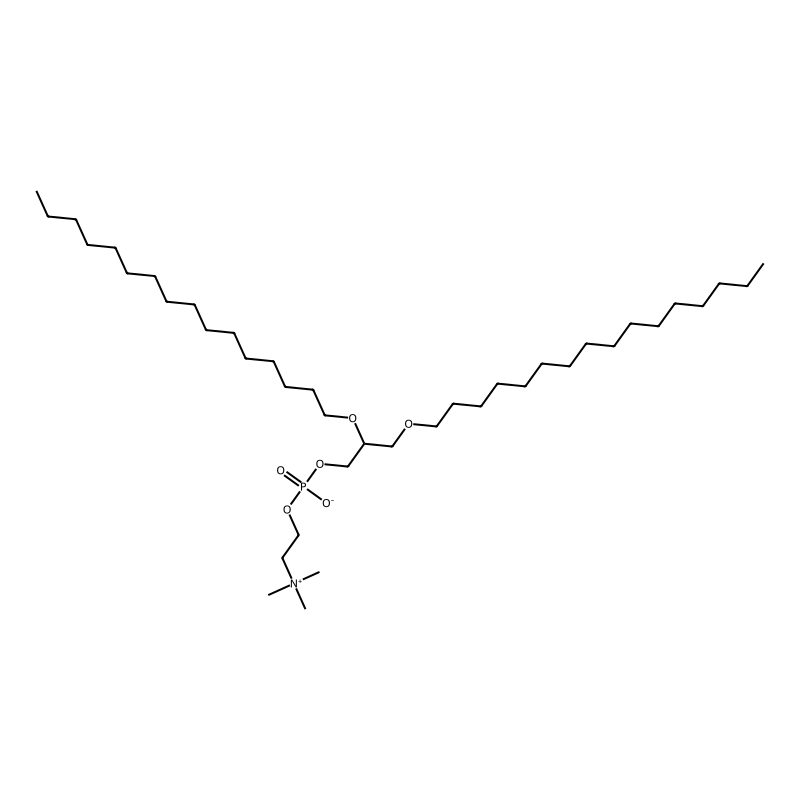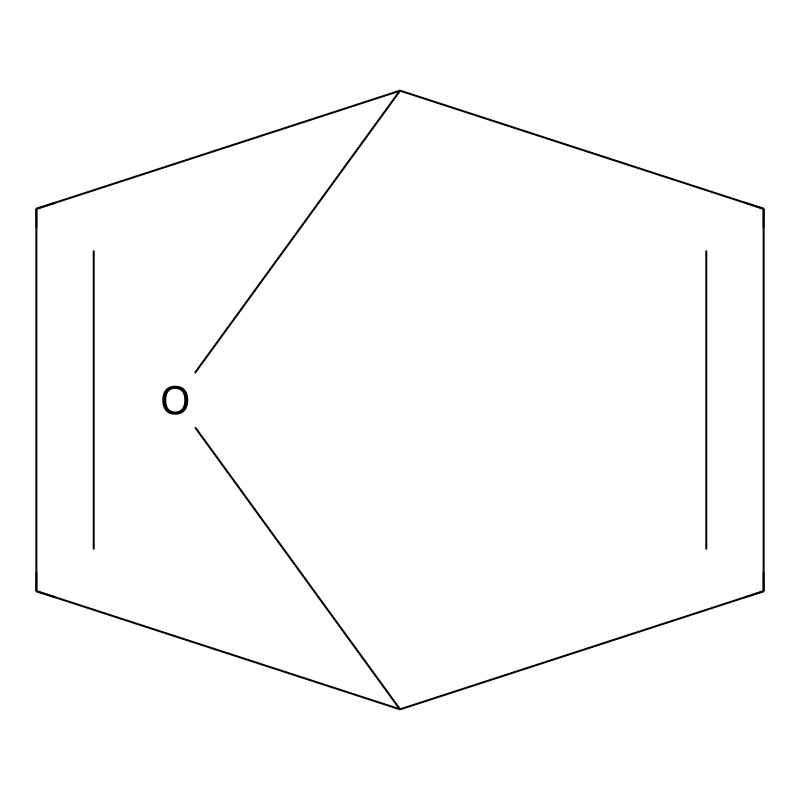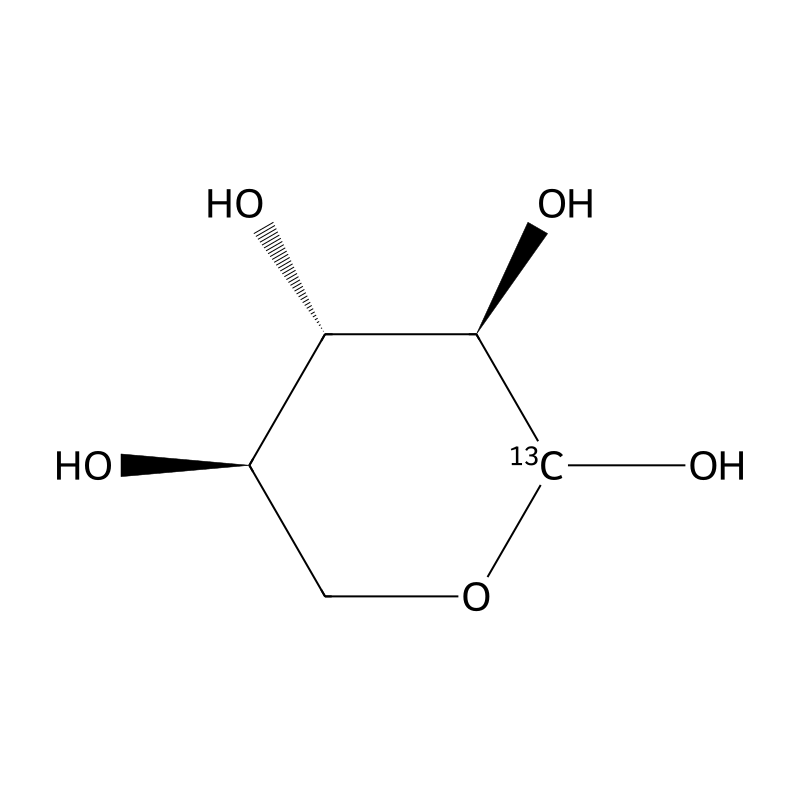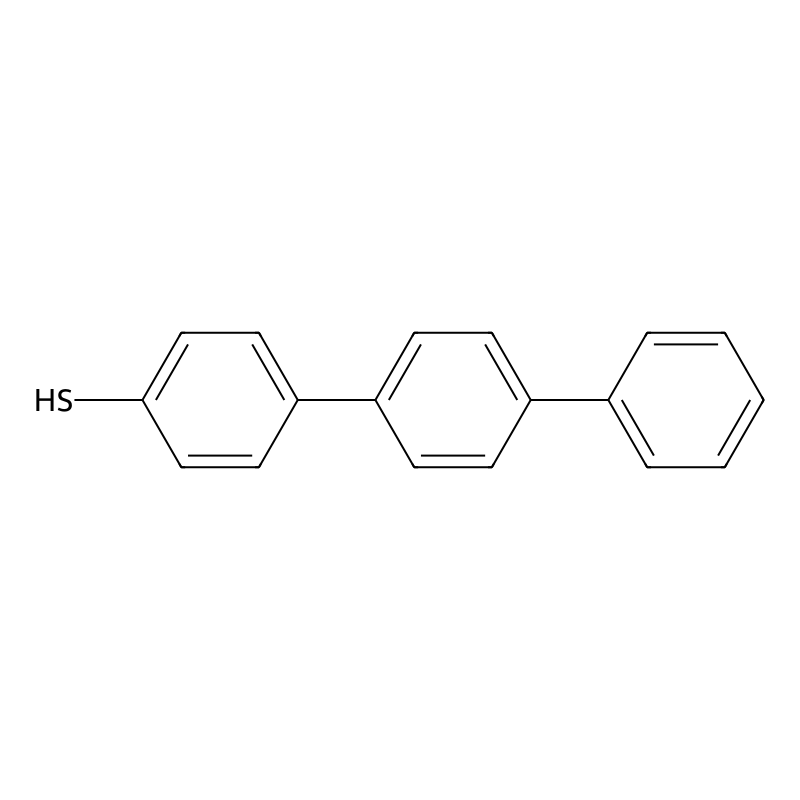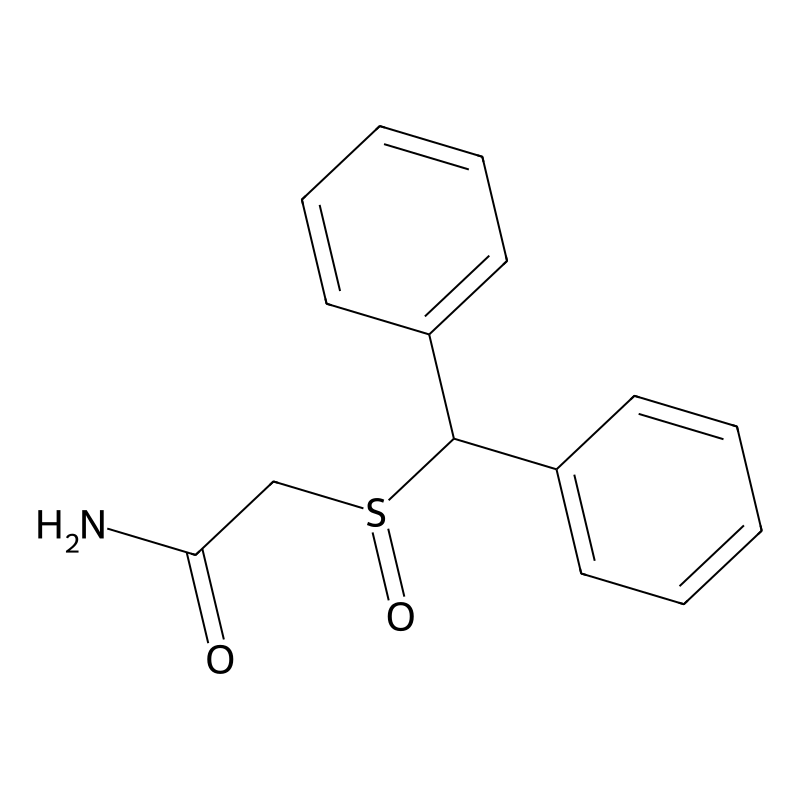Zirconium nitrate
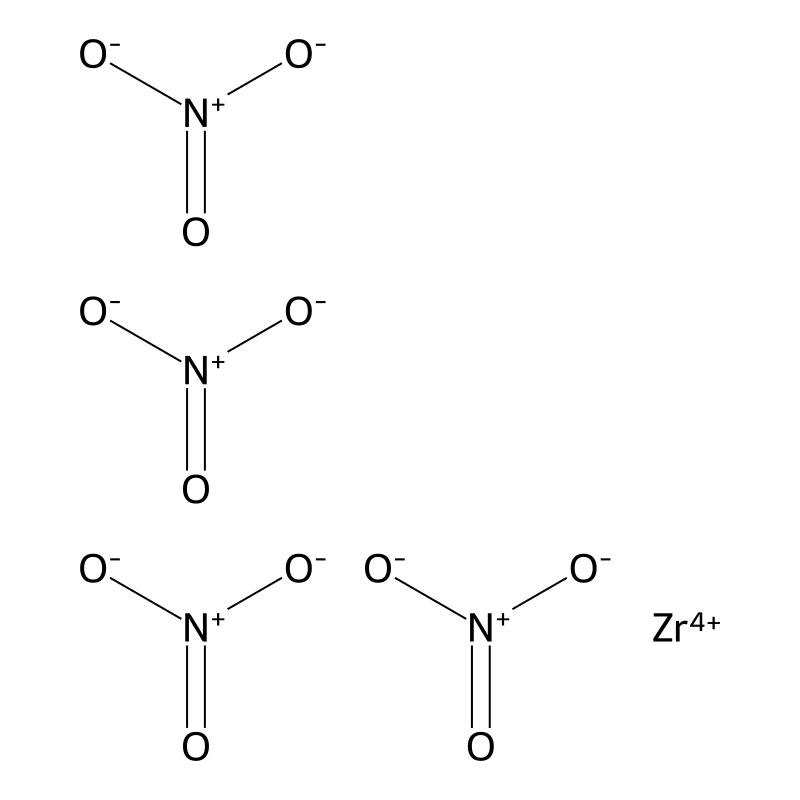
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Solubility
Soluble in alcohol
Canonical SMILES
Zirconium nitrate is an inorganic compound with the formula Zr(NO₃)₄. It is classified as a volatile anhydrous transition metal nitrate salt of zirconium and is also known as zirconium tetranitrate or zirconium(IV) nitrate. This compound appears as a hygroscopic white solid that is very soluble in water and alcohols. It has a molar mass of approximately 339.24 g/mol and decomposes upon heating, releasing nitrogen dioxide and leaving behind zirconium dioxide (zirconia) as a residue .
Precursor for Zirconium-Based Materials:
Zirconium nitrate serves as a crucial precursor for synthesizing a variety of zirconium-based materials with diverse properties. These materials find applications in various fields, including:
- Ceramics: Zirconium oxide (ZrO₂), also known as zirconia, is a prominent ceramic material prized for its high melting point, chemical stability, and excellent mechanical properties. Zirconium nitrate is a common starting material for synthesizing zirconia powders via processes like sol-gel and precipitation methods .
- Functional Materials: Zirconium-containing materials like zirconium phosphate and zirconium tungstate exhibit unique catalytic, ionic conductivity, and photoluminescence properties. Zirconium nitrate plays a role in synthesizing these materials for exploring their potential applications in catalysis, fuel cells, and optoelectronic devices .
Catalyst and Catalyst Support:
Zirconium nitrate can be utilized in catalyst preparation due to its ability to form various zirconium compounds with specific catalytic properties. Additionally, it can be used as a support material for other catalysts due to its high surface area and thermal stability .
Precursor for Thin Films and Coatings:
Zirconium nitrate finds application in depositing thin films and coatings of various zirconium compounds. These coatings offer properties like wear resistance, corrosion resistance, and high refractive index, making them valuable in various fields like microelectronics, optics, and tribology .
Other Research Applications:
Beyond the aforementioned applications, zirconium nitrate plays a role in various research areas, including:
- Biomedical Research: Zirconium compounds are being explored for their potential applications in bone regeneration and drug delivery due to their biocompatibility and unique properties .
- Environmental Research: Zirconium compounds are being investigated for their potential use in environmental remediation due to their ability to adsorb and remove pollutants from water and soil .
- Decomposition: Upon heating, zirconium nitrate decomposes to produce nitrogen dioxide and zirconium dioxide:
- Nitration Reactions: Anhydrous zirconium nitrate can act as a nitrating agent for organic compounds. For example:
- Lewis Acid Catalysis: Zirconium nitrate can function as a Lewis acid catalyst in the formation of N-substituted pyrroles, facilitating various organic transformations .
Zirconium nitrate can be synthesized through several methods:
- From Zirconium Tetrachloride: The most common method involves the reaction of zirconium tetrachloride with dinitrogen pentoxide:The resulting product can be purified by sublimation under vacuum .
- From Zirconium Dioxide: Hydrated forms such as zirconium nitrate pentahydrate can be obtained by dissolving zirconium dioxide in nitric acid and evaporating the solution .
Zirconium nitrate has several important applications:
- Chemical Vapor Deposition: Due to its volatility, it is used as a precursor for chemical vapor deposition processes to create thin films of zirconia on substrates like silicon .
- Analytical Chemistry: It serves as an analytical standard due to its well-defined composition.
- Catalysis: As a Lewis acid catalyst, it facilitates organic reactions, particularly in synthesizing complex organic molecules.
- Nuclear Industry: Zirconium free from hafnium is crucial for nuclear reactor construction; zirconium nitrate can be used in separation processes involving hafnium .
Zirconium nitrate is known to react violently with combustible materials and organic substances. Mixtures with alkyl esters may lead to explosive reactions due to the formation of alkyl nitrates. Additionally, it accelerates combustion when in contact with flammable materials . Safety precautions are necessary when handling this compound due to its oxidizing properties.
Several compounds are chemically similar to zirconium nitrate due to their metal-nitrate structure. Below are some comparable compounds along with their distinguishing features:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Titanium Nitrate | Ti(NO₃)₄ | Used in ceramics and as a catalyst |
| Hafnium Nitrate | Hf(NO₃)₄ | Similar properties but contains hafnium |
| Zirconyl Nitrate | ZrO(NO₃)₂ | Contains oxide; used for different catalytic applications |
| Niobium Nitrate | Nb(NO₃)₅ | Higher oxidation state; used in advanced ceramics |
Zirconium nitrate stands out due to its volatility and unique ability to decompose at relatively low temperatures without contaminating surfaces during deposition processes . Its role in catalysis and as a precursor for thin film deposition further emphasizes its distinctiveness among similar compounds.
Physical Description
Liquid
Color/Form
Boiling Point
Density
Odor
UNII
GHS Hazard Statements
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (30.95%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (68.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Oxidizer;Corrosive
Other CAS
Associated Chemicals
Wikipedia
Zirconium tetranitrate
Methods of Manufacturing
Prepared /from/ zirconium chloride and nitrogen pentoxide.
General Manufacturing Information
Nitric acid, zirconium(4+) salt (4:1): ACTIVE
Naturally occurring zirconium contains five isotopes. Thirty-one other radioactive isotopes and isomers are known to exist.




